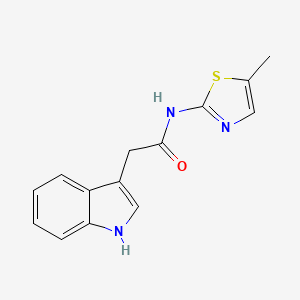

![molecular formula C21H17BrN2O2 B4579668 N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)

N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide, typically involves acylation reactions, where an acyl group is introduced to an aromatic compound. For instance, the acylation of 3-aminophenol with methoxybenzoyl chloride in THF has been used to prepare related compounds, characterized by NMR and elemental analysis, demonstrating the versatility of acylation in synthesizing complex benzamides (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including our compound of interest, is crucial for understanding their chemical behavior and interactions. X-ray crystallography and DFT calculations have been employed to analyze the molecular structure of related compounds, revealing the influence of intermolecular interactions on molecular geometry. These studies highlight the importance of crystal packing and dimerization in determining the structural characteristics of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, Schiff base formation, involving the reaction between an amine and an aldehyde, is a common reaction for benzamide derivatives, leading to the synthesis of compounds with potential pharmacological activities. The chemical properties of these compounds are often investigated through spectroscopic methods and theoretical calculations, providing insights into their reactivity and interaction mechanisms (Zhu & Qiu, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography has been extensively used to determine the crystalline polymorphs of these compounds, providing detailed information on their physical characteristics. The analysis of crystalline polymorphs helps in understanding the material properties of these compounds, which are relevant for their application in various fields (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide and related compounds are characterized by their reactivity towards various chemical reagents and conditions. Studies have explored the reactivity of benzamide derivatives in the context of synthesizing pharmacologically active molecules, highlighting the role of functional groups in determining their chemical behavior. Theoretical and experimental analyses provide insights into the electronic structure, reactivity, and potential applications of these compounds (He et al., 2014).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research includes the study of crystal structures to understand the physical and chemical properties of compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing two crystalline polymorphs with distinct molecular packing and hydrogen bonding patterns, offering insights into the structural dynamics of similar benzamide derivatives (Yasuoka, Kasai, & Kakudo, 1969).

Synthesis and Characterization of Novel Materials

Butt et al. (2005) synthesized new diamines and polymerized them with various anhydrides, exploring the solubility, thermal stability, and glass transition temperatures of the resulting polyimides. This research contributes to the development of materials with potential applications in electronics, coatings, and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiviral Activity

Ji et al. (2013) synthesized N-phenylbenzamide derivatives and evaluated their antiviral activity against Enterovirus 71 (EV 71). One compound demonstrated promising antiviral properties at low micromolar concentrations, highlighting the potential of benzamide derivatives in developing new antiviral drugs (Ji et al., 2013).

Molecular Docking and Theoretical Analysis

Moreno-Fuquen et al. (2022) conducted a detailed structural and theoretical analysis of benzamide isomers, exploring their potential interactions with protein residues. This research aids in understanding how similar compounds can be designed to enhance their efficacy as pharmacophores (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).

Propiedades

IUPAC Name |

N-[3-[(4-bromophenyl)carbamoyl]phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)24-19-7-3-6-16(13-19)21(26)23-18-10-8-17(22)9-11-18/h2-13H,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVFHNMTPXPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(4-Bromophenyl)-3-[(3-methylbenzoyl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4579590.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)

![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)

![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)